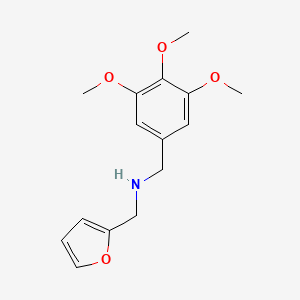![molecular formula C8H8N4S B1300855 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 3652-31-1](/img/structure/B1300855.png)
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Übersicht
Beschreibung
The compound 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a derivative of the 1,2,4-triazole heterocycle, which is known for its significance in medicinal chemistry due to its presence in compounds with various biological activities. The structure of this compound includes a triazole ring substituted with a pyridinyl group and a thiol (SH) group, which can potentially act as a ligand in coordination chemistry or as a reactive site for further chemical modifications .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reaction sequences starting from suitable precursors such as methyl nicotinate or 2-cyanopyridine. For instance, 4-amino-5-pyridin-3-yl-1,2,4-triazole-3-thiol is prepared through a sequence that includes reactions with various aromatic aldehydes, cyclo-condensation, and reactions with formaldehyde and aromatic amines . Another example is the synthesis of a derivative involving the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, followed by reactions with chloroacetic acid and methyl alcohol . These methods demonstrate the versatility of 1,2,4-triazole chemistry in generating a wide array of derivatives.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed by spectroscopic methods such as IR-NMR spectroscopy and single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined to crystallize in the monoclinic space group with specific cell parameters . Additionally, theoretical calculations such as density functional theory (DFT) are used to predict molecular geometry, vibrational frequencies, and other properties, which are then compared with experimental data for validation .
Chemical Reactions Analysis
1,2,4-Triazole derivatives are reactive intermediates that can undergo various chemical reactions. They can react with aldehydes to form Schiff bases, which exhibit potential antitumor activity . They can also participate in cyclo-condensation reactions to form thiazolidinones or react with metal salts to form coordination complexes, as seen in the synthesis of a Hg(II) complex . These reactions not only extend the chemical diversity of triazole compounds but also enhance their potential for biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are studied using a combination of experimental and computational methods. The spectroscopic characterization provides insights into the electronic structure and reactivity of the molecules . The solubility, melting points, and stability of these compounds are important for their practical applications. Computational studies, including molecular docking, can predict the biological activity of these compounds by simulating their interactions with biological targets . These analyses are crucial for understanding the behavior of these compounds in various environments and for their potential use in drug development.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Synthesis and Antimicrobial Evaluation : 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been synthesized and evaluated for their antimicrobial activities. Studies reveal that these compounds generally exhibit good to moderate antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Schiff’s bases of pyridyl substituted triazoles, including derivatives of 4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol, have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. They display a high inhibition performance and are supported by density function theory (DFT) methods (Ansari et al., 2014).
Pharmacological Studies
- Antitubercular and Antimicrobial Activities : The pharmacological evaluation of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole has been conducted, indicating their potential in antimicrobial and antitubercular activities (Dave et al., 2007).
Antihypoxic Activity
- Investigation of Antihypoxic Effects : S-derivatives of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol have been investigated for their anti-hypoxic activity, showing that these compounds can potentially be effective in treating conditions related to acute hypoxia (Karpun et al., 2020).
Antitumor Activity
- Synthesis and Evaluation for Antitumor Activity : Schiff bases of 3-Methylthio-4-amino-5-pyridin-3-yl-1,2,4-triazole have been synthesized and evaluated for their antitumor activities, showing potential as structural leads for developing antitumor agents (Rui, 2008).
Optical Activity Studies
- Optical Activity Analysis : The optical activity of some S-derivatives of 4-R-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols has been studied, revealing insights into the chiral nature of these compounds and their potential application in advanced drug design (Karpun et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWADHGHCZRHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190023 | |
| Record name | Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
3652-31-1 | |
| Record name | 2,4-Dihydro-4-methyl-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)
![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)






![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)